molecular formula C18H25N5O2 B11404135 N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide

N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide

Cat. No.: B11404135
M. Wt: 343.4 g/mol
InChI Key: BMMBWSXUBWPFRF-UHFFFAOYSA-N
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Description

N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a piperazine ring, an acetyl group, and a benzodiazole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the benzodiazole intermediate with piperazine derivatives in the presence of suitable catalysts.

    Acetylation: The acetyl group is introduced by reacting the piperazine-containing intermediate with acetic anhydride or acetyl chloride.

    Final Coupling: The final step involves coupling the acetylated piperazine intermediate with propanamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzodiazole moiety, potentially converting it to a dihydrobenzodiazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE
  • N-{2-[(4-ETHYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE

Uniqueness

N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE is unique due to the presence of the acetyl group on the piperazine ring, which can influence its biological activity and chemical reactivity. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C18H25N5O2

Molecular Weight

343.4 g/mol

IUPAC Name

N-[2-[(4-acetylpiperazin-1-yl)methyl]-1-methylbenzimidazol-5-yl]propanamide

InChI

InChI=1S/C18H25N5O2/c1-4-18(25)19-14-5-6-16-15(11-14)20-17(21(16)3)12-22-7-9-23(10-8-22)13(2)24/h5-6,11H,4,7-10,12H2,1-3H3,(H,19,25)

InChI Key

BMMBWSXUBWPFRF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCN(CC3)C(=O)C)C

Origin of Product

United States

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